Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate
Overview
Description
Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate: is a chemical compound known for its application in chemiluminescence reactions. It is particularly valued for its high sensitivity and stability in detecting hydrogen peroxide and fluorescent compounds. This compound is often used in high-performance liquid chromatography (HPLC) with chemiluminescence detection systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate involves the esterification of oxalic acid with 4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenol. The reaction typically requires a catalyst such as imidazole and is carried out in solvents like acetone or acetonitrile to enhance solubility .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous optimization of reaction conditions to ensure high yield and purity. The use of automated systems for mixing and temperature control is common to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate primarily undergoes chemiluminescence reactions. When reacted with hydrogen peroxide in the presence of a fluorescent compound, it produces light through a peroxyoxalate chemiluminescence mechanism.
Common Reagents and Conditions:
Hydrogen Peroxide: Acts as an oxidizing agent.
Fluorescent Compounds: Such as perylene, which participate in the chemiluminescence reaction.
Solvents: Acetone and acetonitrile are commonly used due to their ability to dissolve the compound effectively.
Major Products: The major product of the chemiluminescence reaction is light emission, which is used for detecting various analytes in HPLC systems.
Scientific Research Applications
Chemistry: In chemistry, Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate is used as a chemiluminescent reagent in HPLC for the detection of sulfonamide residues and other analytes .
Biology and Medicine: In biological and medical research, this compound is employed in assays that require high sensitivity and specificity for detecting trace amounts of substances .
Industry: Industrially, it is used in quality control processes to ensure the purity and concentration of various chemical products .
Mechanism of Action
The mechanism of action of Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate involves the peroxyoxalate chemiluminescence reaction. When the compound reacts with hydrogen peroxide, it forms an intermediate that decomposes to produce light. This light emission is then detected and measured, providing information about the presence and concentration of specific analytes .
Comparison with Similar Compounds
- Bis(2,4-dinitrophenyl) oxalate
- Bis(2,4,6-trichlorophenyl) oxalate
Comparison: Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate is unique due to its extreme solubility in solvents like acetone and acetonitrile, which enhances its performance in chemiluminescence reactions. Compared to Bis(2,4-dinitrophenyl) oxalate and Bis(2,4,6-trichlorophenyl) oxalate, it provides higher sensitivity and stability, making it a preferred choice for high-sensitivity detection applications.
Properties
IUPAC Name |
bis[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxycarbonyl]-4-nitrophenyl] oxalate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N2O18/c1-41-7-9-43-11-13-45-15-17-47-27(33)23-19-21(31(37)38)3-5-25(23)49-29(35)30(36)50-26-6-4-22(32(39)40)20-24(26)28(34)48-18-16-46-14-12-44-10-8-42-2/h3-6,19-20H,7-18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJYPHQPTUDHFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC(=O)C(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OCCOCCOCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N2O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40145969 | |
Record name | Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40145969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
712.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103638-91-1 | |
Record name | Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103638911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40145969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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